Emtricitabine Carboxylic Acid-13C,15N2
Description
Emtricitabine Carboxylic Acid-13C,15N2 is a stable isotope-labeled analog of emtricitabine (FTC), a nucleoside reverse transcriptase inhibitor used in antiretroviral therapies. This compound is enriched with one ¹³C atom and two ¹⁵N atoms, replacing natural carbon and nitrogen at specific positions in the molecular structure. Its primary application lies in quantitative bioanalysis, particularly as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC/MS/MS) for pharmacokinetic studies. By compensating for matrix effects and instrument variability, it ensures accurate quantification of FTC and related drugs like tenofovir alafenamide (TAF) in human plasma .
Key attributes include:
- Molecular Formula: C₈¹³CH₁₀FN¹⁵N₂O₃S (modified from FTC’s natural formula, C₈H₁₀FN₃O₃S).
- CAS Number: 1238210-10-0 .
- Isotopic Purity: Typically >99% for ¹³C and >98% for ¹⁵N, inferred from synthesis protocols of analogous compounds like Gemcitabine-13C,15N2 .
- Analytical Utility: Validated in FDA-compliant bioanalytical methods for clinical trials .
Properties
Molecular Formula |
C₇¹³CH₈FN¹⁵N₂O₄S |
|---|---|
Molecular Weight |
264.21 |
Synonyms |
(2R,5S)-5-(4-Amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic Acid-13C,15N2; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Isotope-Labeled Compounds
Structural and Functional Analogs
rac Lamivudine Acid-13C,15N2
- Molecular Formula: ¹³CC₇H₉¹⁵N₂NO₄S .
- Application : Used as an IS for lamivudine (3TC) in antiviral drug assays.
- Key Difference : Structural divergence from FTC (lamivudine lacks the 5-fluorine substituent), leading to distinct chromatographic retention times and mass spectral fragmentation patterns. This specificity prevents cross-reactivity in multi-drug panels .
Gemcitabine-13C,15N2
- Molecular Formula : C₉¹³CH₁₄F₂N¹⁵N₂O₉P .
- Synthesis : Produced via urea-¹³C,15N2 precursors, similar to FTC derivatives but optimized for gemcitabine’s difluorinated sugar moiety .
- Application : Tracks gemcitabine metabolism in oncology studies. Unlike Emtricitabine Carboxylic Acid-13C,15N2, it is used in cancer research rather than HIV therapeutics .
(Rac)-2-Aminothiazoline-4-carboxylic Acid-13C,15N2
- Molecular Formula: ¹³C₄H₆¹⁵N₂NO₂S .
- Application : Studies cyanide detoxification pathways.
- Key Difference : A thiazole backbone instead of a cytosine ring, resulting in lower similarity scores (0.54) compared to FTC analogs. This structural difference limits its utility in antiviral research but expands its niche in toxicology .
Isotopic Purity and Contamination Risks
Commercial ¹⁵N-labeled compounds are prone to contamination with ¹⁵N-ammonium or nitrate, which can skew experimental results (e.g., overestimating nitrogen fixation rates) . This compound avoids such issues due to stringent quality control in pharmaceutical-grade synthesis. For example:
Analytical Performance in LC/MS/MS
- Key Insight: this compound demonstrates lower matrix effects compared to lamivudine analogs, attributed to its optimized solvent compatibility (methanol vs. acetonitrile-formic acid). However, Gemcitabine-13C,15N2 achieves a lower limit of quantification (LOQ) due to specialized extraction protocols .
Deuterated vs. ¹³C/¹⁵N-Labeled Analogs
- Emtricitabine-d2,15N : A deuterated variant used for ANDA compliance. While deuterium improves metabolic stability in vivo, it may alter retention times in LC/MS compared to ¹³C/¹⁵N-labeled analogs. The latter are preferred for IS roles due to closer physicochemical mimicry of the parent drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
